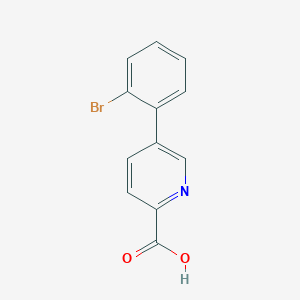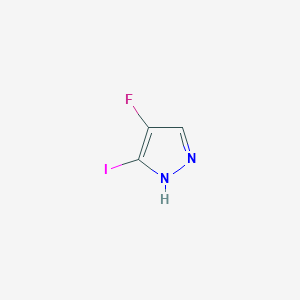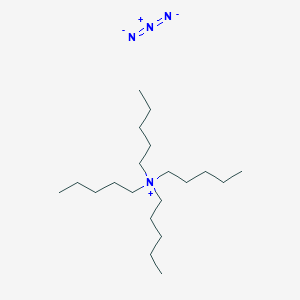
Tetrapentylammonium azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapentylammonium azide is a quaternary ammonium compound with the chemical formula (C_{20}H_{44}N_4). It is a member of the organic azide family, known for its high reactivity and versatility in various chemical reactions. This compound is particularly notable for its use in organic synthesis and material sciences due to its ability to release nitrogen gas upon decomposition, making it a valuable reagent in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrapentylammonium azide can be synthesized through a liquid-liquid ion exchange process. This involves dissolving tetrapentylammonium bromide in a polar, water-immiscible solvent such as methylene chloride and then contacting it with a saturated solution of sodium azide. The reaction proceeds as follows:
[ \text{(C}5\text{H}{11}\text{)}_4\text{NBr} + \text{NaN}_3 \rightarrow \text{(C}5\text{H}{11}\text{)}_4\text{NN}_3 + \text{NaBr} ]
The organic layer containing this compound is then separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure efficient separation and purification of the product. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions: Tetrapentylammonium azide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide ion replaces a leaving group in an organic molecule.
Cycloaddition Reactions:
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides and proceeds under mild conditions in polar solvents.
Cycloaddition: Often catalyzed by copper(I) salts in the presence of a base, such as sodium ascorbate, in a polar solvent like water or dimethyl sulfoxide.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Azides: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Tetrapentylammonium azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocycles and as a catalyst in click chemistry reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with enhanced properties, such as increased thermal stability and mechanical strength
Mecanismo De Acción
The mechanism of action of tetrapentylammonium azide is context-dependent and varies with the specific reaction it is employed in. Generally, it acts as a source of highly reactive azide ions, which can participate in various chemical transformations. In cycloaddition reactions, the azide ion reacts with an alkyne to form a 1,2,3-triazole ring, releasing nitrogen gas in the process. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring .
Comparación Con Compuestos Similares
Tetrapentylammonium Bromide: Used as a precursor in the synthesis of tetrapentylammonium azide.
Tetrabutylammonium Azide: Another quaternary ammonium azide with similar reactivity but different alkyl chain lengths.
Tetrapentylammonium Chloride: Used in ion-pair chromatography and other analytical applications.
Uniqueness: this compound is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to other quaternary ammonium azides. This makes it particularly useful in specific applications where these properties are advantageous .
Propiedades
Número CAS |
113369-01-0 |
|---|---|
Fórmula molecular |
C20H44N4 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
tetrapentylazanium;azide |
InChI |
InChI=1S/C20H44N.N3/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-3-2/h5-20H2,1-4H3;/q+1;-1 |
Clave InChI |
HPMIQQKDFAVGTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[N-]=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


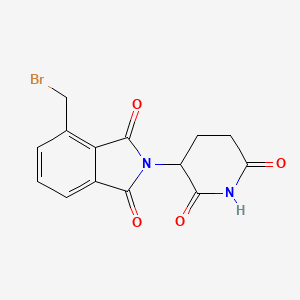
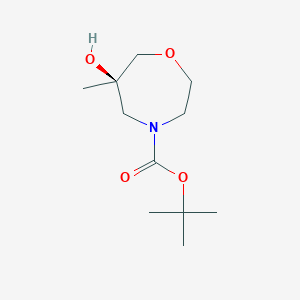
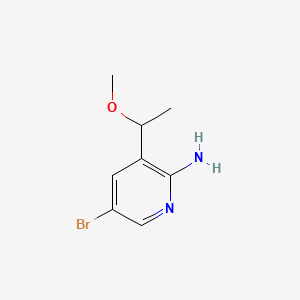
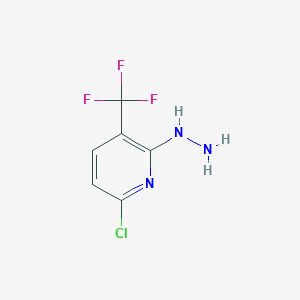
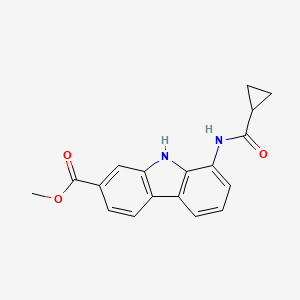
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)

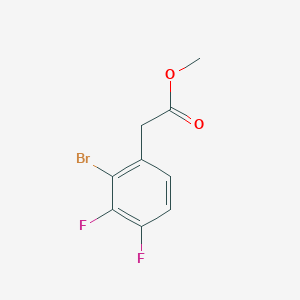
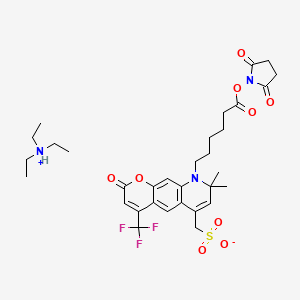

![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
